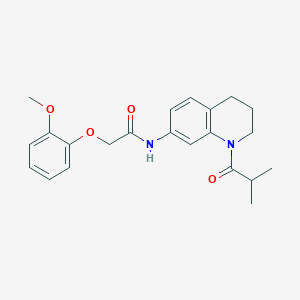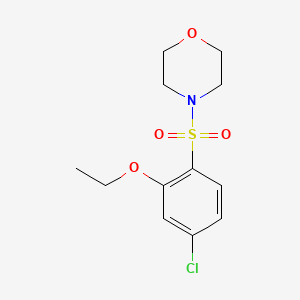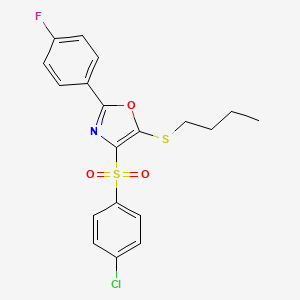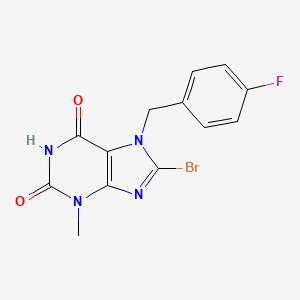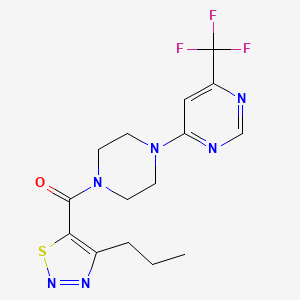
3-Chloro-2-(oxetan-3-yloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(oxetan-3-yloxy)pyridine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains a pyridine ring and an oxetane ring. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Oxidation Properties and Complex Formation
Compounds containing pyridine derivatives play a significant role in oxidation reactions and complex formation due to their ability to undergo reversible one-electron oxidations. Such properties make them suitable for studying redox reactions, acid-base properties, and potential applications in catalysis and environmental remediation. For instance, the Ru(bpy)/sub 2/(py)H/sub 2/O/sup 3 +/ complex demonstrates enhanced acid properties, which could be pertinent in the context of water oxidation, oxygen reduction, and the formation of oxo-bridged dimers (Moyer & Meyer, 1981).
Molecular Properties and Quantum Chemical Investigations
Pyridine derivatives are subjects of quantum chemical calculations to determine their molecular properties, including electronic properties, orbital energies, and molecular densities. Such studies contribute to a deeper understanding of their reactivity, stability, and potential applications in designing new materials with specific electronic or optical properties (Bouklah et al., 2012).
Degradation Mechanisms in Environmental Applications
Investigating the degradation mechanisms of pyridine compounds in environmental contexts, such as in drinking water treatment, is crucial for developing efficient removal strategies for hazardous materials. For example, the dielectric barrier discharge (DBD) system's ability to degrade pyridine through strong oxidizing agents like ozone and hydroxyl radicals provides valuable insights into treating nitrogen heterocyclic compounds in water (Li et al., 2017).
Hydrogen Bonding and Material Architecture
The study of pyridine-based hydrazones and their hydrogen bonding capabilities highlights the importance of non-covalent interactions in material science. Understanding these interactions can lead to the development of novel materials with specific structural and functional properties, such as in the design of supramolecular architectures and materials with nonlinear optical (NLO) properties (Khalid et al., 2021).
Coordination Chemistry and Ligand Applications
Pyridine derivatives serve as versatile ligands in coordination chemistry, enabling the synthesis of complexes with varied properties, from luminescent compounds for biological sensing to materials exhibiting unusual thermal and photochemical transitions. This versatility underscores the potential of pyridine derivatives in developing functional materials for sensing, catalysis, and electronic applications (Halcrow, 2005).
Eigenschaften
IUPAC Name |
3-chloro-2-(oxetan-3-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBAEXIRHKAYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(oxetan-3-yloxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2536490.png)
![Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide](/img/structure/B2536491.png)
![2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2536492.png)
![1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2536493.png)
![(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid](/img/structure/B2536494.png)
![N-ethyl-1-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)methanesulfonamide](/img/structure/B2536497.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2536498.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2536503.png)
